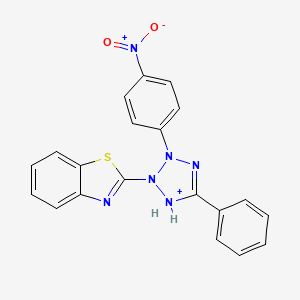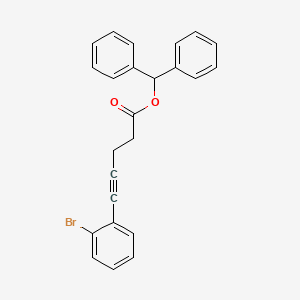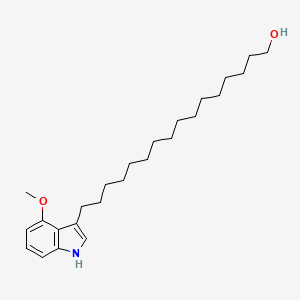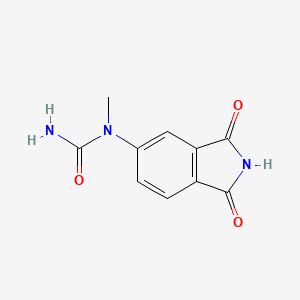![molecular formula C12H16N2O2S B12527253 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- CAS No. 676553-49-4](/img/structure/B12527253.png)
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is a heterocyclic compound that contains a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- typically involves the reaction of thiazole derivatives with 2-methylphenylamine under specific conditions. One common method involves the use of hydrazide compounds and phenylacetic acid hydrazide, which are converted into thiosemicarbazides and subsequently into the desired thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure and has comparable chemical properties.
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a similar heterocyclic structure and potential biological activity.
Uniqueness
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
676553-49-4 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2-(2-methylanilino)-5H-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-2-3-5-10(9)13-11-14-12(6-15,7-16)8-17-11/h2-5,15-16H,6-8H2,1H3,(H,13,14) |
InChIキー |
CCJHZXMWTDZKIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=NC(CS2)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


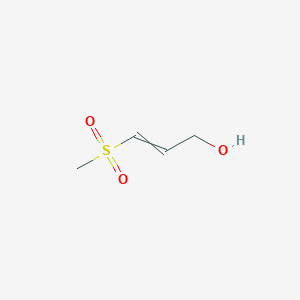
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
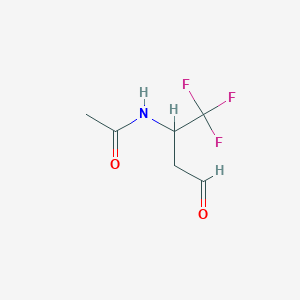
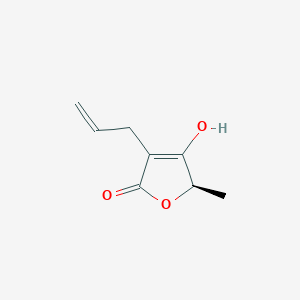

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
